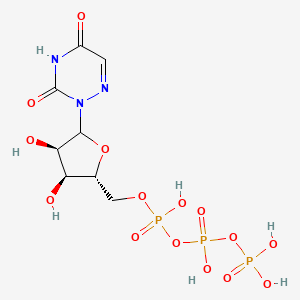

6-Azauridine 5'-triphosphate

描述

Contextualizing 6-Azauridine (B1663090) 5'-Triphosphate as a Uridine (B1682114) Triphosphate Analog

As an analog of Uridine Triphosphate (UTP), 6-Azauridine 5'-triphosphate can act as a substrate or inhibitor for enzymes that normally interact with UTP. medchemexpress.commedchemexpress.com This mimicry is central to its mechanism of action and its application in research. The primary distinction lies in the aza-substitution, which modifies the electron distribution within the pyrimidine (B1678525) ring, thereby affecting its interactions with enzymes and its incorporation into nucleic acids. This substitution makes it a useful tool for studying RNA synthesis and transcription regulation. medchemexpress.commedchemexpress.com

Historical Perspectives on 6-Azauridine Research and its Intracellular Metabolites

The parent compound, 6-azauridine, was initially identified as a metabolite of 6-azauracil (B101635) in Escherichia coli. aacrjournals.org Early research demonstrated its potential as an antineoplastic and antiviral agent. echemi.comnih.govnih.govnih.gov It was discovered that 6-azauridine is metabolized intracellularly to its monophosphate, diphosphate, and triphosphate forms. echemi.comfishersci.se

A key breakthrough was the discovery that 6-azauridine monophosphate (6-aza-UMP) is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. nih.govebi.ac.ukaacrjournals.orgscispace.com This inhibition leads to a depletion of the cellular pools of UTP and cytidine (B196190) triphosphate (CTP). nih.govaacrjournals.org

Further studies revealed that 6-azauridine could be converted to this compound (6-aza-UTP) and subsequently incorporated into RNA. nih.govnih.gov This incorporation into nucleic acids suggested an additional mechanism for its cytotoxic and antiviral effects. nih.gov Research in the 1960s began to explore the effects of 6-azauridine on the central nervous system and its metabolism within brain tissue. nih.gov The triacetate form of 6-azauridine, known as azaribine, was also developed to improve its oral bioavailability and was investigated for conditions like psoriasis. drugbank.comscilit.com

Significance in Contemporary Biochemical and Molecular Research

The unique properties of 6-aza-UTP continue to make it a valuable tool in modern research. It is utilized to study the mechanisms of RNA polymerases and other enzymes involved in nucleotide metabolism. rsc.orgosti.gov For instance, the inhibition of RNA polymerase by 6-aza-UTP has been a subject of investigation. osti.gov

Its role as an inhibitor of pyrimidine biosynthesis is exploited in various research contexts, including cancer research and virology. medchemexpress.commdpi.comcdnsciencepub.com Studies have explored its ability to induce autophagy-mediated cell death in cancer cells. mdpi.com In virology, it has been used to investigate the replication of various RNA viruses. researchgate.net

Recent research has also focused on modifying 6-azauridine to create fluorescent probes for studying nucleic acid structure and function. rsc.org The development of such analogs opens new avenues for real-time monitoring of biochemical processes.

Interactive Data Table: Key Properties of 6-Azauridine and its Triphosphate

| Property | 6-Azauridine | This compound |

| Molecular Formula | C8H11N3O6 | C8H14N3O15P3 |

| Molecular Weight | 245.19 g/mol | 485.13 g/mol |

| CAS Number | 54-25-1 | 6198-30-7 |

| Primary Mechanism | Prodrug, converted to active metabolites | Inhibits RNA synthesis, incorporated into RNA |

| Key Intracellular Metabolite | 6-Azauridine 5'-monophosphate (6-aza-UMP) | Not applicable |

| Primary Enzyme Target of Metabolite | Orotidine-5'-phosphate decarboxylase | RNA polymerases |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

6198-30-7 |

|---|---|

分子式 |

C8H14N3O15P3 |

分子量 |

485.13 g/mol |

IUPAC 名称 |

[[(2R,3S,4R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N3O15P3/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(24-7)2-23-28(19,20)26-29(21,22)25-27(16,17)18/h1,3,5-7,13-14H,2H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7?/m1/s1 |

InChI 键 |

NCKFQXVRKKNRBB-HJZCUYRDSA-N |

SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

手性 SMILES |

C1=NN(C(=O)NC1=O)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

规范 SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

同义词 |

6-azauridine 5'-triphosphate 6-azaUTP |

产品来源 |

United States |

Ii. Metabolic Conversion and Intracellular Dynamics of 6 Azauridine Derived Compounds

Pathways of 6-Azauridine (B1663090) Phosphorylation to 6-Azauridine 5'-Triphosphate

The conversion of 6-azauridine to its active triphosphate form is a stepwise process involving sequential phosphorylation. This bioactivation is essential for its subsequent incorporation into nucleic acids and interaction with cellular enzymes.

Role of Uridine (B1682114) Kinase Activity

The initial and rate-limiting step in the metabolism of 6-azauridine is its phosphorylation to 6-azauridine 5'-monophosphate. researchgate.net This reaction is catalyzed by uridine-cytidine kinases (UCK), enzymes that play a crucial role in the pyrimidine (B1678525) salvage pathway. researchgate.netresearchgate.net Two such human kinases, UCK1 and UCK2, have been identified and shown to phosphorylate uridine and cytidine (B196190), as well as several of their analogs, including 6-azauridine. researchgate.netnih.govuniprot.org These enzymes utilize ATP or GTP as a phosphate (B84403) donor. uniprot.orgusbio.net The activity of uridine kinase is paramount, as cells deficient in this enzyme exhibit resistance to 6-azauridine, highlighting the necessity of this phosphorylation step for the drug's action. aacrjournals.org

Intermediates: 6-Azauridine 5'-Monophosphate and 6-Azauridine 5'-Diphosphate

Following its formation, 6-azauridine 5'-monophosphate (6-azaUMP) serves as a substrate for further phosphorylation. researchgate.net It is converted to 6-azauridine 5'-diphosphate (6-azaUDP), which is then subsequently phosphorylated to the active triphosphate form, this compound (6-azaUTP). researchgate.netnih.gov The monophosphate form, 6-azaUMP, is a known inhibitor of orotidylic acid decarboxylase, an enzyme in the de novo pyrimidine biosynthesis pathway. aacrjournals.orgscispace.com This inhibition leads to an accumulation of orotic acid and orotidine (B106555). scispace.com The sequential phosphorylation from the monophosphate to the triphosphate form is a common activation pathway for many pyrimidine analogs. researchgate.netnih.gov

Intracellular Accumulation and Steady-State Concentrations of this compound

The intracellular concentration of 6-azaUTP is a critical factor influencing its biological effects. Studies in various cell types have demonstrated the accumulation of this metabolite following treatment with 6-azauridine. For instance, in L1210 leukemia cells, incubation with 6-azauridine led to the detection of a new compound identified as 6-azauridine-5'-triphosphate. nih.gov Similarly, research on germinating wheat embryonic axes showed that 6-azauridine is metabolized to its 5'-triphosphate form, reaching a ratio of approximately 2:1 relative to the natural UTP. nih.gov The accumulation of 6-azaUTP is considered crucial for the cytotoxic effects of 6-azauridine. nih.gov However, the intracellular concentrations of nucleotide analogs like 6-azaUTP can be very low compared to those of other pyrimidine analogs like cytarabine (B982) or gemcitabine. nih.gov

Comparative Analysis of Pyrimidine Analog Metabolism in Different Biological Systems

The metabolism of pyrimidine analogs, including 6-azauridine, can differ significantly across various organisms and cell types. researchgate.netplos.org For example, while mammalian cells can convert 6-azauridine to its active nucleotide forms, the efficiency of this process can vary. aacrjournals.org In some cancer cell lines, the intracellular accumulation of the triphosphate form is a key determinant of sensitivity to the drug. nih.govnih.gov

In the context of other pyrimidine analogs, such as 5-fluorouracil (B62378) and gemcitabine, the intracellular phosphorylation to their respective triphosphate forms is also a prerequisite for their activity. researchgate.nethumanjournals.com However, the specific kinases involved and the resulting intracellular nucleotide concentrations can differ. nih.gov For instance, studies comparing the metabolism of various pyrimidine analogs in Tetrahymena thermophila revealed different inhibitory concentrations and rescue potentials by natural pyrimidines, suggesting distinct metabolic handling of these analogs. plos.org In trypanosomes, the metabolism and transport of pyrimidines also show unique characteristics. researchgate.net This variability underscores the importance of understanding the specific metabolic pathways in a given biological system to predict the efficacy of pyrimidine analogs.

Table 1: Investigated Pyrimidine Analogs and their Metabolic Features

| Pyrimidine Analog | Key Activating Enzyme(s) | Active Metabolite(s) | Primary Mechanism of Action |

|---|---|---|---|

| 6-Azauridine | Uridine-Cytidine Kinase (UCK1/UCK2) researchgate.netnih.gov | 6-Azauridine 5'-monophosphate, this compound nih.govnih.gov | Inhibition of orotidylic acid decarboxylase, Incorporation into RNA aacrjournals.orgnih.gov |

| 5-Fluorouracil | Multiple enzymes including orotate (B1227488) phosphoribosyltransferase | 5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), 5-Fluorouridine triphosphate (FUTP) | Inhibition of thymidylate synthase, Incorporation into RNA and DNA researchgate.net |

| Gemcitabine | Deoxycytidine kinase | Gemcitabine diphosphate, Gemcitabine triphosphate | Inhibition of DNA synthesis researchgate.net |

| Cytarabine | Deoxycytidine kinase | Cytarabine triphosphate (ara-CTP) | Inhibition of DNA polymerase researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Azauracil (B101635) |

| 6-Azauridine |

| 6-Azauridine 5'-diphosphate |

| 6-Azauridine 5'-monophosphate |

| This compound |

| 5-Fluoro-2'-deoxyuridine-5'-monophosphate |

| 5-Fluorouracil |

| 5-Fluorouridine triphosphate |

| Adenosine triphosphate |

| Cytarabine |

| Cytarabine triphosphate |

| Cytidine |

| Deoxycytidine |

| Gemcitabine |

| Gemcitabine diphosphate |

| Gemcitabine triphosphate |

| Guanosine triphosphate |

| Orotic acid |

| Orotidine |

| Orotidylic acid |

| Uridine |

Iii. Molecular and Cellular Mechanisms of Action of 6 Azauridine 5 Triphosphate

Inhibition of Pyrimidine (B1678525) De Novo Biosynthesis Pathway

A primary mechanism of action of 6-azauridine (B1663090) is the disruption of the de novo synthesis of pyrimidine nucleotides. This occurs through the potent inhibition of a key enzyme in this pathway by its monophosphate metabolite, leading to a cascade of cellular consequences.

Once inside the cell, 6-azauridine is phosphorylated to 6-azauridine 5'-monophosphate (6-azaUMP). vulcanchem.comresearchgate.net This metabolite acts as a potent competitive inhibitor of orotidylic acid decarboxylase (ODCase), also known as orotidine-5'-phosphate decarboxylase. aacrjournals.orgresearchgate.netnih.gov ODCase catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), the decarboxylation of orotidylic acid (OMP). researchgate.net 6-azaUMP's structural similarity to the natural substrate, OMP, allows it to bind to the active site of the enzyme, thereby blocking the production of UMP. aacrjournals.orgresearchgate.net The inhibition is competitive, meaning that 6-azaUMP and OMP vie for the same binding site on the enzyme. aacrjournals.orgresearchgate.net The affinity of 6-azaUMP for ODCase is remarkably high, making it a powerful inhibitor of this crucial metabolic step. nih.gov

Uridine monophosphate synthase (UMPS) is a bifunctional enzyme in mammals that contains both orotate (B1227488) phosphoribosyltransferase and OMP decarboxylase activities. scientificlabs.ie The inhibition of the OMP decarboxylase component of UMPS by 6-azaUMP is a central mechanism of 6-azauridine's action. scientificlabs.iemdpi.com Interestingly, while 6-azaUMP potently inhibits the decarboxylase function, it has been shown to stimulate the synthetase activity under certain conditions, potentially in an allosteric manner. ebi.ac.uk In some cellular contexts, particularly in cells deficient in UMPS, treatment with 6-azauridine can lead to an increase in the levels of the UMPS protein by decreasing its rate of degradation. ebi.ac.uk

The inhibition of OMP decarboxylase by 6-azaUMP leads to a significant reduction in the intracellular pools of pyrimidine nucleotides, most notably uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). nih.govscispace.comnih.gov This depletion is a direct consequence of blocking the de novo synthesis pathway. Cells treated with 6-azauridine exhibit a marked decrease in UTP and CTP levels. nih.govnih.gov This pyrimidine starvation has profound effects on cellular metabolism and function, as UTP and CTP are essential for numerous processes, including RNA synthesis, DNA synthesis, and the formation of nucleotide sugars required for glycoprotein (B1211001) and glycolipid synthesis. vulcanchem.comechemi.comnih.gov The synergistic depletion of UTP pools can be achieved by combining 6-azauridine with other agents like D-glucosamine. nih.gov The severity of UTP and CTP depletion is a critical determinant of the cytostatic and cytotoxic effects of 6-azauridine.

Impact on Uridine Monophosphate Synthase Activity

Incorporation into Ribonucleic Acid (RNA)

Beyond its effects on pyrimidine biosynthesis, 6-azauridine, through its triphosphate form, can be directly incorporated into RNA, leading to significant perturbations in RNA structure and function.

Following its conversion to 6-azauridine 5'-diphosphate (6-azaUDP) and subsequently to 6-azauridine 5'-triphosphate (6-azaUTP), this analog can be utilized by RNA polymerases as a substrate for transcription. nih.govnih.gov In this process, 6-azaUTP is incorporated into growing RNA chains in place of the natural nucleotide, UTP. echemi.comnih.gov Studies have shown that in some systems, the ratio of 6-azaUTP to UTP can be significantly high, leading to a substantial substitution of uridine with 6-azauridine in newly synthesized RNA. nih.gov For instance, in germinating wheat embryonic axes, the ratio of 6-azaUTP to UTP was found to be about 2:1, with approximately 1 in 18 uridine residues in new RNA being replaced by 6-azauridine. nih.gov However, it has also been noted that 6-azaUTP can be poorly tolerated by some polymerases, such as T7 RNA polymerase. rsc.orgresearchgate.net

Data Tables

Table 1: Effects of 6-Azauridine Metabolites on Pyrimidine Biosynthesis

| Metabolite | Target Enzyme | Mechanism of Action | Consequence |

| 6-Azauridine 5'-Monophosphate (6-azaUMP) | Orotidylic Acid Decarboxylase (ODCase) / Uridine Monophosphate Synthase (UMPS) | Competitive Inhibition | Blockage of de novo UMP synthesis |

| 6-Azauridine 5'-Monophosphate (6-azaUMP) | Uridine Monophosphate Synthase (UMPS) | Potential allosteric stimulation of synthetase activity | Altered enzyme kinetics |

Table 2: Consequences of 6-Azauridine Action on Cellular Nucleotide Pools and RNA

| Cellular Component | Effect of 6-Azauridine Treatment | Downstream Impact |

| Uridine Triphosphate (UTP) | Significant depletion | Impaired RNA and DNA synthesis, altered glycoprotein synthesis |

| Cytidine Triphosphate (CTP) | Significant depletion | Impaired RNA and DNA synthesis |

| Ribonucleic Acid (RNA) | Incorporation of 6-azauridine | Altered RNA structure and function, potential termination of replication |

Effects on RNA Synthesis and Transcription Regulation

This compound (6-aza-UTP) is a nucleotide analog of uridine triphosphate (UTP) and is utilized in scientific research to investigate the intricacies of RNA synthesis and the regulation of transcription. medchemexpress.commedchemexpress.com Its structural similarity to UTP allows it to be recognized by cellular machinery involved in nucleic acid synthesis.

Once metabolized within the cell from its precursor, 6-azauridine, to the triphosphate form, 6-aza-UTP can be incorporated into newly synthesized RNA chains. nih.govnih.gov This incorporation provides an alternative mechanism for the cytostatic effects of 6-azauridine, which are more commonly attributed to the inhibition of de novo pyrimidine biosynthesis by its monophosphate metabolite. nih.gov

Research in various biological systems has demonstrated this incorporation. For instance, in germinating wheat embryonic axes, 6-azauridine is metabolized to 6-aza-UTP and subsequently incorporated into RNA. nih.gov At concentrations of 6-azauridine that maximally inhibit the synthesis of UTP, the cellular ratio of 6-aza-UTP to UTP can reach approximately 2:1. nih.gov Under these conditions, the substitution of 6-azauridine for uridine in new RNA molecules occurs at a rate of about 1 in every 18 uridine positions. nih.gov Similarly, studies with L1210 leukemia cells have shown that [3H]-labeled 6-azauridine is incorporated into the acid-insoluble fraction, which primarily consists of nucleic acids. nih.gov The observation that cordycepin, an inhibitor of RNA synthesis, can partially protect cells from the lethal effects of 6-azauridine further supports the significance of its incorporation into RNA. nih.gov

The regulation of transcription is a fundamental cellular process that governs gene expression and allows cells to respond to their environment. nih.gov The introduction of an analog like 6-aza-UTP can interfere with this tightly regulated process, not only through its incorporation into RNA but also by potentially affecting the enzymes that catalyze RNA synthesis.

Direct Enzymatic Inhibition by this compound

As a structural analog of the natural nucleotide UTP, this compound can directly interact with and inhibit enzymes that utilize uridine nucleotides as substrates. osti.gov

This compound has been shown to directly inhibit RNA polymerase, the key enzyme responsible for transcribing DNA into RNA. osti.gov Early studies using Escherichia coli RNA polymerase demonstrated that 6-aza-UTP significantly inhibits the enzyme's activity. osti.gov Specifically, it was observed to inhibit the pyrophosphate-uridine triphosphate (UTP) exchange reaction, a measure of the enzyme's catalytic function. osti.gov

The inhibitory effect of 6-aza-UTP on RNA polymerase is competitive with respect to UTP. jst.go.jp This means that 6-aza-UTP competes with the natural substrate, UTP, for binding to the active site of the enzyme. jst.go.jp However, the kinetics of this inhibition can be complex. In some contexts, the interaction of 6-aza-UTP with RNA polymerase against UTP has been shown to produce nonlinear concave curves on a Lineweaver-Burk plot, which is indicative of competitive inhibition. jst.go.jp

Beyond its well-documented effects on RNA polymerases, this compound has the potential to interact with a variety of other enzymes that utilize nucleotide triphosphates. The cellular metabolism of 6-azauridine to its active triphosphate form is a critical step, and the enzymes involved in this phosphorylation process are themselves nucleotide-utilizing enzymes. For instance, uridine-cytidine kinases are responsible for phosphorylating uridine and its analogs, including 6-azauridine. drugbank.com

Once formed, 6-aza-UTP can act as a substrate or inhibitor for other classes of enzymes. For example, enzymes involved in post-transcriptional modifications of RNA or in signaling pathways that utilize UTP or other nucleotides could potentially be affected. The structural similarity to UTP suggests that enzymes with binding sites for uridine nucleotides are potential targets.

Furthermore, the balance of the entire nucleotide pool is crucial for cellular function. The inhibition of pyrimidine de novo synthesis by the monophosphate form of 6-azauridine leads to a decrease in intracellular UTP and CTP levels. nih.gov This disruption, coupled with the presence of 6-aza-UTP, can have widespread consequences on cellular metabolism and processes that depend on a ready supply of pyrimidine nucleotides.

Inhibition of RNA Polymerases

Induction of Cellular Responses Beyond Direct Metabolic Disruption

The cellular impact of 6-azauridine and its triphosphate metabolite extends beyond the direct interference with RNA synthesis and nucleotide metabolism, triggering broader cellular response pathways, including autophagy and cell cycle arrest.

Recent research has revealed that 6-azauridine is an inducer of autophagy, a cellular process of self-digestion of cytoplasmic components within lysosomes. researchgate.netnih.gov This process is critical for cellular homeostasis, removing damaged organelles and proteins. In several human cancer cell lines, treatment with 6-azauridine has been shown to activate autophagic flux, leading to the formation of autophagosomes and an increase in the levels of LC3-II, a key protein marker for autophagy. researchgate.netnih.gov

The induction of autophagy by 6-azauridine appears to be a significant contributor to its cytotoxic effects. nih.gov In some cell lines, the induced autophagy can lead to autophagy-mediated cell death. researchgate.netnih.gov This effect has been demonstrated to be dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. nih.gov The link between 6-azauridine, AMPK, and p53 highlights a complex signaling network that senses metabolic stress and triggers a cellular response. nih.gov

The modulation of autophagy by 6-azauridine is not solely a mechanism of cell death. In some contexts, it may represent a survival mechanism for cells under metabolic stress. The interplay between the cytotoxic and pro-survival roles of autophagy in response to 6-azauridine treatment is an area of ongoing investigation.

Treatment with 6-azauridine can lead to significant alterations in the cell cycle, often resulting in cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. kegg.jp Key players in this regulation are cyclin-dependent kinases (CDKs) and their inhibitory proteins (CKIs). kegg.jp

In studies with human cancer cell lines, 6-azauridine treatment has been observed to cause cell cycle arrest. nih.gov For example, in H1299 cells, treatment with 6-azauridine resulted in cell cycle arrest, an effect that could not be reversed by inhibiting autophagy with chloroquine. nih.gov This suggests that the induction of cell cycle arrest is a distinct cellular response to 6-azauridine, separate from its autophagy-modulating effects in this particular cell line.

The mechanism underlying 6-azauridine-induced cell cycle arrest is likely linked to the disruption of nucleotide pools and the subsequent activation of cellular checkpoint pathways. nih.gov These checkpoints are surveillance mechanisms that can halt the cell cycle in response to DNA damage or metabolic stress, allowing time for repair before proceeding with division. The depletion of pyrimidine nucleotides due to the action of 6-azauridine monophosphate, coupled with the potential for 6-aza-UTP to be incorporated into RNA and disrupt cellular processes, can activate these checkpoints, leading to a halt in cell proliferation. nih.govnih.gov The involvement of p53, a critical regulator of cell cycle checkpoints, in the cellular response to 6-azauridine further supports this model. nih.gov

Pathways of Cellular Toxicity at the Molecular Level

The cytotoxic effects of this compound (6-aza-UTP) and its precursor, 6-Azauridine (6-AZA), are multifaceted, stemming primarily from the disruption of pyrimidine nucleotide metabolism and the subsequent interference with nucleic acid synthesis. nih.govnih.gov Once inside the cell, 6-Azauridine is phosphorylated to its active forms, including 6-azauridine 5'-monophosphate (6-aza-UMP) and ultimately 6-aza-UTP. nih.govechemi.com

A primary mechanism of toxicity is the potent inhibition of the de novo pyrimidine biosynthesis pathway. mdpi.com Specifically, 6-aza-UMP acts as a competitive inhibitor of orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), a critical enzyme that catalyzes the final step in the synthesis of uridine monophosphate (UMP). scientificlabs.ieaacrjournals.org This inhibition leads to a depletion of the intracellular pools of essential pyrimidine nucleotides, UTP and CTP. nih.govaacrjournals.org The scarcity of these vital building blocks for nucleic acid synthesis effectively halts cellular proliferation and can trigger cell death.

Beyond the inhibition of nucleotide synthesis, a second key pathway of toxicity involves the fraudulent incorporation of 6-aza-UTP into RNA. nih.govnih.gov As an analog of uridine triphosphate (UTP), 6-aza-UTP can be utilized by RNA polymerases during transcription. medchemexpress.commedchemexpress.com The incorporation of this analog into RNA chains can disrupt RNA processing, stability, and function, ultimately leading to the inhibition of protein synthesis and contributing to the compound's lethal effects on the cell. nih.govnih.gov

Research in L1210 leukemia cells has demonstrated that these two pathways likely act in concert to produce the cytotoxic effects of 6-Azauridine. nih.govaacrjournals.org Studies showed a significant decrease in UTP and CTP levels, confirming the inhibition of pyrimidine synthesis. aacrjournals.org Simultaneously, radiolabeled 6-Azauridine was found to be incorporated into nucleic acids. The observation that cordycepin, an inhibitor of RNA synthesis, could partially protect cells from 6-Azauridine-induced lethality strongly supports the hypothesis that incorporation into RNA is a crucial component of its cytotoxic mechanism. nih.govaacrjournals.org

Role of p53 and AMPK Signaling in Cellular Responses

The cellular response to 6-Azauridine (6-AZA) is intricately linked to key signaling pathways that govern cell fate, particularly the p53 and AMP-activated protein kinase (AMPK) pathways. mdpi.comnih.gov These pathways are central to the induction of autophagy-mediated cell death, a significant contributor to the antitumor effect of 6-AZA. mdpi.commedchemexpress.com

6-AZA treatment has been shown to activate autophagic flux in various human cancer cells. mdpi.comnih.gov This process, however, is not merely a survival mechanism but contributes directly to cell death, a phenomenon termed autophagy-mediated cell death. The cytotoxic efficacy of 6-AZA is dependent on both p53 and AMPK. mdpi.com

Role of p53: The tumor suppressor protein p53 is a master regulator of cellular stress responses. mdpi.com Studies have revealed that the p53 status of cancer cells influences their sensitivity to 6-AZA. For instance, HCT116 cells with wild-type p53 (p53+/+) were found to be more sensitive to the cytotoxic effects of 6-AZA compared to their p53-null counterparts, indicating that a functional p53 pathway enhances 6-AZA-induced cell death. mdpi.com The antitumor activity of 6-AZA often manifests as either apoptosis or cell cycle arrest, depending on the genetic background of the cancer cell. In H460 cells, 6-AZA induces apoptosis, an effect that is diminished by inhibiting autophagy, suggesting that autophagy contributes to the apoptotic process. In contrast, in p53-deficient H1299 cells, 6-AZA leads to cell cycle arrest. mdpi.comnih.gov

Role of AMPK: AMPK is a critical energy sensor that plays a crucial role in initiating autophagy. mdpi.com Research using AMPK knockout (KO) cells has demonstrated that AMPK is essential for the autophagic flux induced by 6-AZA. The autophagic response was significantly weaker in AMPK KO cells compared to control cells. mdpi.com Consequently, AMPK KO cells exhibited greater resistance to 6-AZA treatment. These findings establish that AMPK is directly involved in mediating the autophagic flux that leads to cell death upon 6-AZA exposure. mdpi.com

Research Findings on 6-Azauridine Cytotoxicity and Signaling

| Cell Line | 6-AZA Effect | Signaling Pathway Involvement | Key Findings |

| L1210 (Leukemia) | Cytotoxicity, delayed cell division arrest. nih.govaacrjournals.org | Pyrimidine synthesis inhibition, RNA incorporation. nih.gov | Dual mechanism of toxicity proposed: decreased UTP/CTP pools and incorporation of 6-aza-UTP into nucleic acids. nih.govaacrjournals.org |

| H460 (Lung Cancer) | Apoptosis, autophagy-mediated cell death. mdpi.com | p53-dependent, AMPK-dependent. mdpi.com | Autophagy contributes to 6-AZA-induced apoptosis. mdpi.com |

| H1299 (Lung Cancer) | Cell cycle arrest. mdpi.com | p53-independent (cell line is p53-null). mdpi.com | Demonstrates varied cellular outcomes depending on p53 status. mdpi.com |

| HCT116 (Colon Cancer) | Higher sensitivity in p53+/+ cells. mdpi.com | p53-dependent. mdpi.com | p53 mutation status directly impacts the degree of cytotoxicity. mdpi.com |

| HEK293T (Kidney) | Reduced autophagic flux in AMPK KO cells. mdpi.com | AMPK-dependent. mdpi.com | AMPK is essential for 6-AZA-induced autophagic flux and subsequent cell death. mdpi.com |

Iv. Cellular and Molecular Mechanisms of Resistance to 6 Azauridine Mediated Effects

Alterations in Prodrug Activation and Intracellular Transport

6-Azauridine (B1663090) is a prodrug that must be anabolized intracellularly to its active form, 6-azauridine 5'-monophosphate (6-aza-UMP), to exert its inhibitory effect. echemi.comnih.govnih.gov This conversion is a critical step and represents a key vulnerability that can be exploited by resistant cells.

The primary enzyme responsible for this activation is uridine (B1682114) kinase. nih.govasm.org A well-documented mechanism of resistance, therefore, is the downregulation or complete loss of this enzyme's activity. aacrjournals.org Studies with mouse leukemia cells have demonstrated that populations selected for 6-azauridine resistance are markedly deficient in uridine kinase activity. aacrjournals.org Similarly, a human promyelocytic leukemic subline (HL-60-5-aza-Cyd) selected for resistance to 5-azacytidine, which is also dependent on uridine-cytidine kinase for its activation, exhibits a significant deficiency in this enzyme and displays cross-resistance to 6-azauridine. nih.gov In such cells, the inability to phosphorylate 6-azauridine prevents the formation of the inhibitory 6-aza-UMP, rendering the drug ineffective.

While less specifically documented for 6-azauridine compared to phosphorylation defects, alterations in intracellular transport represent another potential mechanism of resistance. annualreviews.org For a drug to be effective, it must first enter the cell in sufficient concentrations. Changes in the permeability of the cell membrane or modifications to specific nucleoside transporters could limit the uptake of 6-azauridine, preventing it from reaching the necessary intracellular concentration to be activated by uridine kinase. annualreviews.org Research has shown that 6-azauridine can inhibit the transport of orotic acid into cells, indicating an interaction with cellular transport systems that could potentially be altered in resistant phenotypes. nih.gov

| Mechanism | Description | Key Enzyme/Process | Research Finding | Reference |

|---|---|---|---|---|

| Reduced Prodrug Phosphorylation | The cell loses or has reduced ability to convert 6-azauridine into its active monophosphate form. | Uridine Kinase / Uridine-Cytidine Kinase | Mouse leukemia cells resistant to 6-azauridine were found to be markedly deficient in uridine kinase activity. | aacrjournals.org |

| Cross-Resistance via Kinase Deficiency | Resistance to other nucleoside analogs due to kinase deficiency confers resistance to 6-azauridine. | Uridine-Cytidine Kinase | A human leukemic cell line deficient in uridine-cytidine kinase showed cross-resistance to 6-azauridine. | nih.gov |

| Altered Cellular Uptake | Changes in membrane transporters reduce the intracellular concentration of the drug. | Nucleoside Transporters | Loss of permeability is a known general mechanism of drug resistance, preventing the drug from reaching its intracellular target. | annualreviews.org |

Upregulation of Nucleoside Salvage Pathways

Cells have two primary pathways for synthesizing pyrimidine (B1678525) nucleotides: the de novo pathway and the salvage pathway. nih.gov The de novo pathway synthesizes nucleotides from simple precursors like glutamine and aspartate, while the salvage pathway recycles pre-existing nucleobases and nucleosides obtained from the extracellular environment or from the breakdown of nucleic acids. nih.govwikipedia.org

6-Azauridine 5'-triphosphate's primary mechanism of action is the potent inhibition of the de novo pathway. nih.govdrugfuture.com A logical escape route for the cell is to bypass this blockade by upregulating the salvage pathway. By increasing the uptake and phosphorylation of extracellular uridine or cytidine (B196190), cells can produce the necessary UMP and other pyrimidine nucleotides, compensating for the shutdown of de novo synthesis. The key enzyme in this process is uridine-cytidine kinase (UCK), which phosphorylates uridine to UMP. nih.gov Therefore, in cells with a functional salvage pathway, the presence of an external uridine source can effectively rescue them from the effects of 6-azauridine. Conversely, research has shown that resistant cells that lack a functional salvage pathway (i.e., are UCK-deficient) become selectively vulnerable to inhibitors of de novo synthesis. nih.gov

| Pathway | Description | Role in Resistance | Key Enzymes | Reference |

|---|---|---|---|---|

| De Novo Synthesis | Synthesizes pyrimidines from simple precursors (e.g., glutamine, CO2, aspartate). | This pathway is the primary target of inhibition by the active form of 6-azauridine. | UMP Synthase (including OMP Decarboxylase) | nih.govnih.gov |

| Salvage Pathway | Recycles pre-formed nucleosides (e.g., uridine, cytidine) to generate nucleotides. | Cells can upregulate this pathway to bypass the drug-induced block in de novo synthesis, provided an external source of nucleosides is available. | Uridine-Cytidine Kinase (UCK) | nih.gov |

Modifications in Target Enzyme Sensitivity

The direct molecular target of 6-aza-UMP is orotidine-5'-monophosphate (OMP) decarboxylase, the enzyme responsible for the final step in the de novo synthesis of UMP. nih.govnih.gov This enzyme exists as the C-terminal domain of the bifunctional protein UMP synthase. Resistance can arise through qualitative or quantitative changes in this target enzyme.

One mechanism involves structural alterations to the UMP synthase enzyme that decrease its sensitivity to the inhibitor. Mutations in the gene encoding UMP synthase can lead to an altered active site for OMP decarboxylase, reducing the binding affinity of 6-aza-UMP. nih.gov In such cases, a higher concentration of the inhibitor is required to achieve the same level of enzyme inhibition. Studies of murine osteoblastic cells resistant to 6-azauridine have shown cross-resistance patterns that suggest an altered OMP decarboxylase active site as the underlying mechanism. nih.gov

| Modification Type | Mechanism of Resistance | Example | Reference |

|---|---|---|---|

| Altered Active Site | Mutations in the UMP synthase gene reduce the binding affinity of the inhibitor (6-aza-UMP) to the OMP decarboxylase domain. | Cross-resistance studies in murine osteoblasts suggested a modified OMP decarboxylase active site. | nih.gov |

| Enzyme Overexpression | Increased synthesis of UMP synthase leads to higher overall enzyme activity, requiring more inhibitor to block the pathway. | A 6-azauridine-resistant murine cell line showed a 6-fold increase in UMP synthase activity. | nih.gov |

| Enzyme Stabilization | The inhibitor binds to a labile, mutated enzyme and protects it from degradation, leading to higher steady-state levels. | In fibroblasts with a defective UMP synthase, 6-azauridine decreased the rate of its proteolytic degradation. | ebi.ac.uk |

Mechanisms of Analog Excretion or Degradation

Cells can develop resistance by actively removing a drug or by metabolizing it into an inactive form. While less specifically characterized for 6-azauridine in the context of cancer cell resistance, these are established principles of drug resistance. annualreviews.org

Increased efflux, mediated by membrane transport proteins, could potentially pump 6-azauridine or its phosphorylated metabolites out of the cell, thereby reducing the intracellular concentration below the therapeutic threshold.

Metabolic degradation is another potential route to inactivation. Studies have shown that 6-azauridine is excreted in urine and feces in both rats and humans. echemi.comnih.gov Furthermore, it has been noted that intestinal microorganisms can metabolize 6-azauridine to 6-azauracil (B101635), an alternative form of the analog. echemi.com While this specific action occurs in the gut, it demonstrates that the compound is susceptible to metabolic transformation. An upregulation of similar catabolic pathways within the target cell could serve as a mechanism of resistance by increasing the rate of drug inactivation.

V. Research Methodologies and Experimental Models in 6 Azauridine 5 Triphosphate Studies

In Vitro Biochemical Assays for Enzyme Kinetics and Inhibition Studies

In vitro biochemical assays are fundamental in determining the direct molecular targets of 6-azaUTP and its phosphorylated derivatives. These cell-free systems allow for the precise measurement of enzyme activity and the kinetics of inhibition, providing critical insights into the compound's mechanism of action.

A primary target of 6-azauridine's active metabolite, 6-azauridine (B1663090) 5'-monophosphate (6-azaUMP), is orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway. ebi.ac.ukresearchgate.net Inhibition studies have demonstrated that 6-azaUMP is a potent inhibitor of ODCase. ebi.ac.uk For instance, in one study, the inhibition constant (Ki) for 6-azaUMP against ODCase was determined to be 0.3 µM. ebi.ac.uk Another study reported a Ki of 12.4 µM for 6-aza-UMP in competitive inhibition of the enzyme. ebi.ac.uk The product of the reaction catalyzed by ODCase, uridine (B1682114) 5'-monophosphate (UMP), also exhibits inhibitory effects, with a reported Ki of 120 µM. ebi.ac.uk

Another significant enzyme studied in the context of 6-azaUTP is RNA polymerase. osti.gov Early research demonstrated that 6-azaUTP inhibits Escherichia coli RNA polymerase. osti.gov The inhibition was observed in the pyrophosphate-nucleoside triphosphate exchange reaction, where the inclusion of 6-azaUTP significantly hampered the exchange of labeled pyrophosphate with UTP. osti.gov More recent studies have shown that 6-azaUTP is generally poorly tolerated by polymerases during RNA synthesis. rsc.orgrsc.org For example, T7 RNA polymerase incorporates 6-azaUTP with a lower efficiency (37 ± 3%) compared to its native counterpart, UTP. rsc.orgrsc.org

The enzymatic activity of uridine kinase, which phosphorylates 6-azauridine, has also been characterized. nih.gov Studies with purified uridine kinase from Ehrlich ascites tumor cells revealed that the enzyme is active with several nucleoside analogs, including 6-azauridine, which has a Km value of 340 µM. nih.gov

Table 1: Enzyme Inhibition Data for 6-Azauridine Derivatives

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Notes |

|---|---|---|---|

| Orotidine-5'-phosphate Decarboxylase (ODCase) | 6-azauridine 5'-monophosphate (6-azaUMP) | 0.3 µM | Potent inhibitor. ebi.ac.uk |

| Orotidine-5'-phosphate Decarboxylase (ODCase) | 6-azauridine 5'-monophosphate (6-azaUMP) | 12.4 µM | Competitive inhibition. ebi.ac.uk |

| Orotidine-5'-phosphate Decarboxylase (ODCase) | Uridine 5'-monophosphate (UMP) | 120 µM | Product inhibition. ebi.ac.uk |

Cell Culture Models for Studying Cellular Effects and Metabolic Changes

A critical aspect of understanding the effects of 6-azauridine is the analysis of intracellular nucleotide pools. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are powerful techniques used to separate and quantify nucleotides from cell extracts. nih.govcore.ac.ukthermofisher.com

Studies using these methods have confirmed the intracellular conversion of 6-azauridine to its various phosphorylated forms, including 6-azaUTP. nih.govnih.gov In L1210 leukemia cells treated with radiolabeled [3H]6-azauridine, a new peak corresponding to 6-azaUTP was identified in the triphosphate region of the chromatogram. nih.gov Similarly, in germinating wheat embryonic axes, both high-pressure liquid chromatography and thin-layer chromatography were used to identify the formation of 6-azaUTP. nih.gov

Furthermore, these analytical techniques have demonstrated that treatment with 6-azauridine leads to a significant decrease in the intracellular pools of UTP and cytidine (B196190) triphosphate (CTP), confirming the inhibition of the de novo pyrimidine synthesis pathway. core.ac.uknih.gov For example, in AS30D ascites hepatoma cells, treatment with 0.2 mmol/l 6-azauridine led to a time-dependent depletion of both UTP and CTP pools. core.ac.uk

The impact of 6-azaUTP on the synthesis of nucleic acids is a key area of investigation. Assays measuring the incorporation of radiolabeled precursors into DNA and RNA are commonly employed.

Research has shown that 6-azauridine inhibits both DNA and RNA synthesis. echemi.com This is partly due to the depletion of pyrimidine nucleotide pools. However, studies have also demonstrated the direct incorporation of 6-azauridine into RNA. nih.govnih.gov In L1210 cells, the incorporation of [3H]6-azauridine into the acid-insoluble fraction (nucleic acids) was detected. nih.gov In germinating wheat embryonic axes, it was found that at a concentration of 6-azauridine that maximally inhibits UTP biosynthesis, the ratio of 6-azaUTP to UTP was approximately 2:1, and the substitution of 6-azauridine for uridine in newly synthesized RNA was about 1 in 18. nih.gov

The observation that cordycepin, an inhibitor of RNA synthesis, can partially protect cells from the cytotoxic effects of 6-azauridine further supports the idea that the incorporation of the analog into RNA is a significant contributor to its biological activity. nih.gov

Commonly used methods include colony formation assays, which measure the ability of single cells to proliferate and form colonies, and metabolic assays like the MTT or ATP-based assays (e.g., CellTiter-Glo™). nih.govpromega.com For instance, a 24-hour treatment with 1 mM 6-azauridine was found to be lethal to 99% of L1210 cells as determined by a colony formation assay. nih.gov The concentration of 6-azauridine that causes a 50% inhibition of cell growth (IC50) in L1210 cells was determined to be 3 µM. nih.gov

In studies on human cancer cells, 6-azauridine has been shown to decrease cell viability and induce cell death through mechanisms such as apoptosis and autophagy. mdpi.comnih.gov The cytotoxic effects of 6-azauridine were observed in various cancer cell lines, although the specific mechanisms differed depending on the genetic background of the cells. mdpi.com

Table 2: Cellular Effects of 6-Azauridine in Research Models

| Cell Line | Effect | Method of Assessment | Reference |

|---|---|---|---|

| L1210 Leukemia | Inhibition of cell growth (IC50 = 3 µM) | Growth inhibition assay | nih.gov |

| L1210 Leukemia | 99% lethality after 24h (1 mM) | Colony formation assay | nih.gov |

| H460 Human Cancer | Induction of apoptosis | - | mdpi.comnih.gov |

Microscopy and cellular imaging techniques are utilized to visualize the morphological and phenotypic changes in cells treated with 6-azauridine. These methods provide qualitative and quantitative information about cellular responses. For example, in studies investigating the role of autophagy in 6-azauridine-induced cell death, fluorescence microscopy is used to observe the formation of autophagosomes and lysosomes. mdpi.com

Assessment of Cellular Viability and Proliferation in Research Settings

Structural Biology Approaches for Enzyme-Ligand Interactions

Structural biology techniques, particularly X-ray crystallography, have been instrumental in providing a detailed, atomic-level understanding of how 6-azauridine's metabolites interact with their enzyme targets.

The crystal structure of orotidine-5'-monophosphate decarboxylase (ODCase) has been determined in complex with its inhibitor, 6-azauridine 5'-monophosphate (6-azaUMP). researchgate.net These structural studies reveal the specific interactions within the enzyme's active site that are responsible for the tight binding of the inhibitor. The analysis of these structures provides a basis for understanding the mechanism of inhibition and for the rational design of new, potentially more potent inhibitors. researchgate.net For example, the structure of E. coli ODCase complexed with 6-azaUMP has been determined at a resolution of 1.5 Å. researchgate.net

Development and Application of Modified 6-Azauridine Analogs as Research Probes

The development of modified nucleoside analogs is a cornerstone of nucleic acid research, providing tools to probe structure, function, and dynamics. Modifications to the 6-azauridine scaffold have yielded valuable research probes, particularly fluorescent derivatives that enable advanced imaging and biochemical studies.

Standard nucleosides like uridine are essentially non-emissive and require chemical modification to function as useful fluorescent probes. A successful strategy involves conjugating aromatic heterocycles to the 6-azapyrimidine core of 6-azauridine. This approach alters the electronic properties of the nucleobase, enhancing its charge-transfer character and leading to significant improvements in fluorescence.

A common synthetic route involves Suzuki coupling reactions with a brominated 6-azauridine precursor to introduce various aryl rings at the 5-position. For instance, conjugating five-membered heterocycles like thiophene (B33073) or furan (B31954) to the 1,2,4-triazine (B1199460) (6-azapyrimidine) core results in fluorescent nucleosides with desirable photophysical properties. These modifications can yield derivatives with large Stokes shifts and emission in the visible spectrum.

The photophysical characteristics of these derivatives are highly sensitive to their environment, such as solvent polarity and pH. For example, a thiophene-conjugated 6-azauridine derivative (1a) exhibits an absorption maximum around 335 nm. Its emission maximum and quantum yield are strongly dependent on polarity, ranging from 415 nm (Φ = 0.8) in dioxane to 455 nm (Φ = 0.2) in water. This solvatochromism makes them excellent probes for monitoring changes in the local microenvironment. Furthermore, this same derivative shows a pKa of 6.7-6.9, making it sensitive to pH changes within a physiologically relevant range.

Extending the conjugation with substituted aryl rings can further refine these properties, increasing push-pull interactions and leading to greater red-shifting of absorption and emission spectra. The development of derivatives like 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) has produced multipurpose agents capable of acting as photosensitizers for photodynamic therapy, bioimaging probes, and inhibitors of cancer cell proliferation. PTAU absorbs light up to 425 nm and has fluorescence quantum yields of 43% in acetonitrile (B52724) and 12% in aqueous buffer solutions.

Table 1: Photophysical Properties of Selected Fluorescent 6-Azauridine Derivatives

| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| Thiophene-6-azauridine (1a) | Dioxane | 335 | 415 | 0.80 | |

| Thiophene-6-azauridine (1a) | Water | 332 | 455 | 0.20 | |

| Methoxy-substituted aryl-6-azauridine (1d) | Dioxane | ~375 | 486 | 0.74 | |

| Methoxy-substituted aryl-6-azauridine (1d) | Water | ~375 | 525 | 0.02 | |

| 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) | Acetonitrile | <425 | N/A | 0.43 | |

| 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU) | Aqueous Phosphate (B84403) Buffer | <425 | N/A | 0.12 |

A critical requirement for a nucleoside analog to be a useful probe is its ability to be incorporated into nucleic acids by polymerases. While 6-azauridine 5'-triphosphate is known to be a poor substrate for polymerases in RNA synthesis, modifications at the 5-position have been shown to overcome this limitation.

Specifically, conjugating a thiophene ring at the 5-position of 6-azauridine triphosphate results in an analog that is accepted as a substrate by T7 RNA polymerase. This allows for the site-specific enzymatic incorporation of the fluorescent analog into RNA oligonucleotides during in vitro transcription reactions. The resulting fluorescently labeled RNA transcripts can then be used in a variety of biochemical and biophysical assays.

Furthermore, these modified transcripts can be ligated to longer, unmodified oligonucleotides using enzymes like T4 DNA ligase. This strategy enables the assembly of larger, singly modified RNA constructs. As a proof-of-concept, this method has been used to create a fluorescently labeled model of the ribosomal A-site hairpin RNA. This labeled construct was successfully used to monitor the binding of aminoglycoside antibiotics, demonstrating the utility of these probes in studying RNA-ligand interactions. The ability of these incorporated probes to report on environmental changes makes them attractive tools for exploring RNA structure and its interactions.

Synthesis and Characterization of Fluorescent 6-Azauridine Derivatives for Imaging and Biochemical Assays

Genetic and Molecular Tools for Studying Gene Expression and Signaling Pathways

The primary mechanism of 6-azauridine involves its conversion to 6-azauridine 5'-monophosphate, which inhibits orotidine (B106555) 5'-phosphate decarboxylase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This disruption of nucleotide pools can have profound effects on cellular processes that are heavily dependent on nucleic acid synthesis, most notably transcription. Consequently, a suite of genetic and molecular tools is employed to investigate the downstream effects of this compound on gene expression and related signaling pathways.

Gene expression is the process by which genetic information is used to synthesize functional products like proteins or non-coding RNAs. The regulation of this process is fundamental to cellular function, and its disruption by agents like 6-azauridine can be studied using various high-throughput and targeted techniques.

High-Throughput Transcriptome Analysis:

RNA-Sequencing (RNA-Seq): This is a powerful, high-throughput method used to analyze the entire transcriptome of a cell or tissue at a specific moment. In the context of 6-azauridine research, cells would be treated with the compound, followed by RNA extraction, conversion to complementary DNA (cDNA), and sequencing. The resulting data provides a comprehensive snapshot of changes in gene expression, revealing which genes are up- or down-regulated in response to pyrimidine starvation. This can help identify entire signaling pathways affected by the treatment.

DNA Microarrays: This technique involves using a chip containing thousands of DNA probes to measure the abundance of specific mRNAs in a sample. Labeled cDNA from treated and untreated cells is hybridized to the array, and the relative fluorescence intensity for each gene spot indicates its expression level. This allows for large-scale screening of gene expression changes induced by 6-azauridine.

Targeted Gene Expression Analysis:

Quantitative Polymerase Chain Reaction (qPCR): Often considered the gold standard for quantifying gene expression, qPCR is used to measure the amount of a specific mRNA transcript with high sensitivity and accuracy. Researchers first identify genes of interest, perhaps from RNA-seq data, and then use qPCR to validate and precisely quantify the changes in their expression following 6-azauridine treatment.

Reporter Gene Assays: To study the effect of 6-azauridine on the activity of a specific gene's promoter, researchers can use reporter assays. In this method, the regulatory DNA sequence of a gene of interest is fused to a reporter gene (e.g., one that codes for a fluorescent protein). This construct is introduced into cells, and changes in the reporter's expression following treatment can be easily measured, providing a direct readout of the impact on that gene's transcription.

Table 2: Molecular Tools for Analyzing Gene Expression in 6-Azauridine Studies

| Technique | Principle | Application in 6-Azauridine Research | Reference |

|---|---|---|---|

| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of all RNA molecules (converted to cDNA) in a sample to quantify transcript levels. | Provides a global, unbiased view of all gene expression changes caused by 6-azauridine-induced nucleotide stress. Identifies affected pathways. | |

| DNA Microarrays | Hybridization of fluorescently labeled cDNA to a chip containing thousands of known DNA probes to measure relative abundance. | Large-scale screening to identify genes whose expression is altered in response to 6-azauridine treatment. | |

| Quantitative PCR (qPCR) | Real-time amplification and quantification of specific cDNA targets using fluorescent probes. | Validates and precisely quantifies expression changes of specific genes of interest identified by high-throughput methods. | |

| Reporter Gene Assays | Fusing a gene's regulatory sequence to an easily measurable reporter gene (e.g., GFP) to monitor transcriptional activity. | Determines the specific effect of 6-azauridine treatment on the transcriptional activity of a single gene's promoter. |

Vi. Future Directions and Emerging Research Avenues for 6 Azauridine 5 Triphosphate

Elucidating Novel Molecular Targets and Interaction Partners Beyond Canonical Pathways

While the canonical target of 6-azauridine's active metabolite, 6-azauridine (B1663090) 5'-monophosphate, is orotidine-5'-phosphate (OMP) decarboxylase, the triphosphate form, 6-azaUTP, is known to be incorporated into RNA. nih.govnih.gov This incorporation suggests a broader range of interactions and consequences beyond simple enzyme inhibition. Future research will likely focus on identifying the full spectrum of proteins and nucleic acid sequences that interact with 6-azaUTP and 6-azauridine-containing RNA.

The incorporation of 6-azauridine into RNA could potentially alter RNA structure, stability, and its interaction with RNA-binding proteins, thereby affecting processes like splicing, translation, and RNA degradation. nih.govnih.gov It is also plausible that 6-azaUTP could directly interact with and modulate the activity of various enzymes involved in nucleotide metabolism and nucleic acid synthesis, beyond the canonical pathway. nih.gov For instance, studies on similar nucleotide analogs have revealed interactions with DNA and RNA polymerases, helicases, and other ATP- or UTP-utilizing enzymes. nih.gov Identifying these novel targets will be crucial for a comprehensive understanding of 6-azaUTP's cellular effects.

Advanced Understanding of Intricate Cellular Signaling Networks in Response to Nucleotide Analogs

The introduction of a nucleotide analog like 6-azauridine can trigger complex cellular signaling responses. Recent studies have shown that 6-azauridine can induce autophagy-mediated cell death in cancer cells through a p53 and AMPK-dependent pathway. mdpi.com This indicates that the cellular response to 6-azauridine is not limited to the direct consequences of pyrimidine (B1678525) starvation but also involves the activation of key cellular stress and energy-sensing pathways.

Future research will aim to map the intricate signaling networks that are activated or inhibited in response to 6-azaUTP. This includes investigating how the cell senses the presence of this analog and the subsequent downstream signaling cascades. For example, altered nucleotide pools have been shown to activate the target of rapamycin (B549165) (TOR) kinase pathway, a central regulator of cell growth and autophagy. researchgate.net Understanding how 6-azaUTP perturbs these signaling hubs will provide a more holistic view of its mechanism of action and may reveal new therapeutic strategies.

Development of Next-Generation Research Probes and Tools for Live-Cell Studies

To fully understand the spatiotemporal dynamics of 6-azaUTP within a living cell, the development of advanced research probes is essential. Fluorescently labeled analogs of 6-azauridine could enable real-time visualization of its uptake, metabolic conversion to 6-azaUTP, and incorporation into RNA. acs.org

Researchers are exploring the synthesis of visibly emissive and responsive 6-azauridine derivatives by modifying its chemical structure. acs.org These probes could be used in various fluorescence-based microscopy techniques, such as Fluorescence Resonance Energy Transfer (FRET), to study its interactions with other molecules in living cells. Furthermore, the development of "turn-on" fluorescent sensors that become fluorescent only upon binding to a specific target could provide highly specific tools for tracking 6-azaUTP's engagement with its molecular partners. burkclients.com

| Probe Type | Potential Application | Reference |

| Fluorescently Labeled 6-Azauridine | Real-time imaging of uptake, metabolism, and RNA incorporation | acs.org |

| FRET-based Probes | Studying molecular interactions in live cells | acs.org |

| "Turn-on" Fluorescent Sensors | Specific detection of 6-azaUTP binding to targets | burkclients.com |

Systems Biology Approaches to Comprehend Global Cellular Impact and Adaptation

The effects of 6-azaUTP on a cell are not isolated to a single pathway but rather have a global impact on the cellular machinery. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in understanding the widespread cellular changes induced by this nucleotide analog.

By analyzing changes in gene expression, protein levels, and metabolite concentrations following treatment with 6-azauridine, researchers can construct comprehensive models of the cellular response. acs.org This approach can help identify not only the direct targets of 6-azaUTP but also the downstream adaptive and compensatory mechanisms that cells employ to cope with the metabolic stress it induces. For example, a systems-level analysis could reveal how cells rewire their metabolic pathways to survive the inhibition of pyrimidine synthesis or the incorporation of an unnatural base into their RNA.

Integration with Emerging Technologies in Nucleotide Metabolism Research

The field of nucleotide metabolism research is continually evolving with the advent of new technologies. The study of 6-azaUTP will benefit significantly from the integration of these emerging tools. For instance, advances in mass spectrometry are enabling more sensitive and comprehensive analysis of cellular nucleotides and their analogs. acs.org

Furthermore, the development of novel methods for synthesizing nucleoside triphosphates will facilitate the production of 6-azaUTP and its derivatives for research purposes. acs.orgresearchgate.net Techniques like ultrafast chemical proteomics can be employed to identify the direct protein targets of 6-azaUTP in a cellular context. acs.org As our technological capabilities expand, so too will our understanding of the intricate roles of nucleotide analogs like 6-azaUTP in cellular function.

常见问题

Q. What are the primary methodologies for synthesizing 6-Azauridine 5'-triphosphate, and how do they ensure nucleotide purity?

this compound is synthesized via phosphorylation of the parent nucleoside using POCl₃ and tributylammonium pyrophosphate. Post-synthesis purification involves ion-exchange chromatography and reverse-phase HPLC to isolate the triphosphate form. Analytical validation is performed via mass spectrometry and multinuclear NMR (¹H, ¹³C, ³¹P) to confirm structural integrity and purity .

Q. How does this compound function as a UTP analog in RNA synthesis studies?

this compound competes with UTP during in vitro transcription, incorporating into RNA strands via T7 RNA polymerase. Its incorporation efficiency (37% ± 3%) is lower than modified derivatives (e.g., 5-thiopheno-6-azauridine triphosphate at 77% ± 2%) due to steric and electronic differences in the nucleobase . Researchers typically quantify incorporation using gel electrophoresis or HPLC to assess transcriptional fidelity and termination effects.

Q. What enzymatic pathways are inhibited by this compound, and how is this inhibition validated experimentally?

The compound inhibits de novo pyrimidine biosynthesis by targeting orotidine 5'-monophosphate decarboxylase, a key enzyme in UMP production. Inhibition is validated using enzyme activity assays with purified proteins and high-resolution crystallography to visualize binding interactions (e.g., PDB structures showing competitive displacement of UMP) .

Advanced Research Questions

Q. How can researchers optimize the incorporation efficiency of this compound into RNA for fluorescence-based assays?

Optimization involves:

- Substrate modification : Introducing 5-position substituents (e.g., thiophene) to enhance polymerase compatibility .

- Buffer conditions : Adjusting Mg²⁺ and NTP concentrations to favor triphosphate binding .

- Kinetic analysis : Measuring and values to compare with natural nucleotides .

Q. What experimental strategies resolve contradictions in this compound activity across different biological models?

Discrepancies in activity (e.g., weak inhibition in ganglia depolarization assays vs. strong RNA synthesis inhibition) arise from model-specific factors:

- Concentration thresholds : Neuronal systems require ≥10 mM for depolarization, whereas enzymatic assays use µM ranges .

- Metabolic conversion : In vivo models may metabolize the triphosphate to inactive forms (e.g., 6-azauridine 5'-monophosphate), necessitating LC-MS validation of intracellular triphosphate levels .

Q. How does structural analysis of this compound-protein complexes inform drug design?

High-resolution X-ray crystallography (e.g., with orotidine 5'-monophosphate decarboxylase) reveals:

- Binding motifs : The aza-modified base disrupts hydrogen bonding in the active site .

- Conformational changes : TIM-barrel fold adjustments upon inhibitor binding, guiding rational design of analogs with tighter affinity .

Methodological Considerations

Q. What controls are essential when using this compound in transcriptional arrest assays?

- Negative controls : Reactions lacking T7 RNA polymerase or with excess UTP to compete with the analog.

- Positive controls : Known chain-terminating nucleotides (e.g., 3'-deoxy-UTP) to benchmark arrest efficiency .

Q. How can researchers differentiate between RNA synthesis inhibition and direct RNA destabilization by this compound?

- Stability assays : Incubate pre-synthesized RNA with the compound and monitor degradation via northern blotting.

- Pulse-chase experiments : Compare transcription rates in the presence/absence of the analog using radiolabeled UTP .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。